- 1,2,4-Triazolo[4,3-b]pyridazine derivatives as highly selective c-Met kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 943541-20-6 (3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine)
943541-20-6 structure
Product Name:3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
CAS No:943541-20-6
MF:C8H7ClN4
MW:194.620979547501
MDL:MFCD16109166
CID:1039650
PubChem ID:54595607
Update Time:2024-10-25
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
- 3-chloro-6-(1-methylpyrazol-4-yl)pyridazine
- 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine (ACI)
- MFCD16109166
- SCHEMBL509162
- SY116190
- AKOS011063777
- 3-chloro-6-(1-methyl-1H-pyrazole-4-yl)-pyridazine
- DA-00466
- 3-chloro-6-(1-methyl-1 H-pyrazol-4-yl)pyridazine
- DS-4236
- LIRXMNGKIROHGY-UHFFFAOYSA-N
- A1-02973
- Z871789894
- 943541-20-6
- 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)-pyridazine
- CS-B1038
- EN300-91412
- 3-Chloro-6-(1-methyl-4-pyrazolyl)pyridazine
- DTXSID90712423
-
- MDL: MFCD16109166
- Inchi: 1S/C8H7ClN4/c1-13-5-6(4-10-13)7-2-3-8(9)12-11-7/h2-5H,1H3
- InChI Key: LIRXMNGKIROHGY-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C2=CN(C)N=C2)=NN=1
Computed Properties
- Exact Mass: 194.0359239g/mol
- Monoisotopic Mass: 194.0359239g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 43.6Ų
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029183747-1g |
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 95% | 1g |
$194.04 | 2023-08-31 | |
| Alichem | A029183747-5g |
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 95% | 5g |
$693.00 | 2023-08-31 | |
| Alichem | A029183747-25g |
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 95% | 25g |
$2377.48 | 2023-08-31 | |
| TRC | C375333-25mg |
3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 25mg |
$ 70.00 | 2022-06-01 | ||
| TRC | C375333-50mg |
3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 50mg |
$ 95.00 | 2022-06-01 | ||
| TRC | C375333-250mg |
3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 250mg |
$ 340.00 | 2022-06-01 | ||
| Chemenu | CM102368-250mg |
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 95+% | 250mg |
$132 | 2021-08-06 | |
| Chemenu | CM102368-1g |
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 95+% | 1g |
$265 | 2021-08-06 | |
| Chemenu | CM102368-5g |
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine |
943541-20-6 | 95+% | 5g |
$996 | 2021-08-06 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY116190-0.25g |
3-Chloro-6-(1-methyl-4-pyrazolyl)pyridazine |
943541-20-6 | ≥95% | 0.25g |
¥520.00 | 2025-04-11 |
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Diethyl ether ; 20 min, rt; rt → 0 °C
1.2 0 °C; overnight, 0 °C → rt
1.2 0 °C; overnight, 0 °C → rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 5 h, 90 °C
Reference
- Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors, Archives of Pharmacal Research, 2016, 39(4), 453-464
Production Method 3
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane , Water ; 2.5 h, 80 °C; 80 °C → rt
Reference
- Preparation of triazolopyridazine protein kinase modulators, World Intellectual Property Organization, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ; rt → 80 °C; 3 h, 80 °C
Reference
- Preparation of pyridazinones as antitumor agents, World Intellectual Property Organization, , ,
Production Method 5
Reaction Conditions
Reference
- Preparation of polymorphic and hydrate forms, salts of 6-[difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline for treatment of cell proliferative disorder, United States, , ,
Production Method 6
Reaction Conditions
Reference
- Preparation of pyridazinones as antitumor agents, Germany, , ,
Production Method 7
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 10 h, 90 °C
Reference
- Preparation of quinoline derivatives as PARP-1 and c-Met dual-target inhibitors for treating cancer, China, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: Benzyltriethylammonium chloride , Triphenylphosphine , Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water ; 16 h, 65 °C; 65 °C → 60 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 15 min, 60 °C; 60 °C → 45 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 15 min, 60 °C; 60 °C → 45 °C
Reference
- Preparation of polymorphic and hydrate forms, salts of 6-[difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline for treatment of cell proliferative disorder, World Intellectual Property Organization, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane , Water ; 4 h, 80 °C
Reference
- Preparation of bicyclic triazoles as protein kinase modulators, World Intellectual Property Organization, , ,
Production Method 10
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; rt → 80 °C; 10 h, 80 °C
Reference
- Preparation of quinoline derivatives as c-Met inhibitors for treatment of cancer, China, , ,
Production Method 11
Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; overnight, rt → 80 °C
Reference
- Preparation of triazolopyridazines as tyrosine kinase modulators, World Intellectual Property Organization, , ,
Production Method 12
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 16 h, 80 °C
Reference
- Preparation of 6-(1-methyl-1H-pyrazol-4-yl)-3-(2-methyl-2H-indazol-5-ylthio)-[1,2,4]triazolo[4,3-b]pyridazine as antitumor agent, World Intellectual Property Organization, , ,
Production Method 13
Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ; 1 min, rt
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ; 15 h, 80 °C
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ; 15 h, 80 °C
Reference
- Preparation of a novel deuterated triazolopyridazine as c-Met kinase inhibitor for treating cancer, World Intellectual Property Organization, , ,
Production Method 14
Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Methanol ; rt; rt → 50 °C; 2 h, 40 - 50 °C
1.2 Solvents: Dichloromethane , Water ; 30 min, 40 - 50 °C
1.3 Solvents: tert-Butyl methyl ether ; 1 h, rt
1.2 Solvents: Dichloromethane , Water ; 30 min, 40 - 50 °C
1.3 Solvents: tert-Butyl methyl ether ; 1 h, rt
Reference
- Preparation method of pyrazole compound and its intermediates, China, , ,
Production Method 15
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 5 h, 100 °C
Reference
- Preparation of substituted piperidinyl-pyridazinyl derivatives as SCD1 inhibitors, World Intellectual Property Organization, , ,
Production Method 16
Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ; rt → 80 °C; 3 h, 80 °C
Reference
- Preparation of triazolo[4,3-B]pyridazines as MET kinase inhibitors, World Intellectual Property Organization, , ,
Production Method 17
Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ; rt → 80 °C; 3 h, 80 °C; 80 °C → rt
Reference
- Pyridazinone derivatives as Met kinase inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,
Production Method 18
Reaction Conditions
Reference
- Preparation of triazolo[4,3-B]pyridazines as MET kinase inhibitors, Germany, , ,
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Raw materials
- 3-Chloro-6-Iodopyridazine
- 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
- 3,6-Dichloropyridazine
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Preparation Products
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:943541-20-6)3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
Order Number:A846417
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:09
Price ($):179.0
Email:sales@amadischem.com
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Related Literature
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
943541-20-6 (3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine) Related Products
- 1211519-08-2(3-Chloro-6-(1H-pyrazol-4-yl)pyridazine)
- 1467445-44-8(3-chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazine)
- 1440965-10-5(3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:943541-20-6)3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
Purity:99%
Quantity:5g
Price ($):179.0